molecular formula C9H6FN3O B2723181 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde CAS No. 944897-38-5

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2723181
CAS No.: 944897-38-5
M. Wt: 191.165
InChI Key: GYXJUVKOAMPPLZ-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl group and an aldehyde functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many triazole derivatives exhibit biological activity by interacting with enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling “5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde” should be done with appropriate safety measures. This includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for “5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity and interactions with other compounds. Given the wide range of activities exhibited by triazole derivatives, this compound could have potential applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized with formic acid to yield the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize reaction efficiency and scalability. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the cyclization process . The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carboxylic acid.

    Reduction: 5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-methanol.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a pyrrole ring instead of a triazole ring.

    5-(2-Fluorophenyl)-1H-pyrazole-3-carbaldehyde: Contains a pyrazole ring, differing in nitrogen positioning within the ring.

    5-(2-Fluorophenyl)-1,2,4-oxadiazole-3-carbaldehyde: Features an oxadiazole ring, offering different electronic properties.

Uniqueness

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde is unique due to its triazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of pharmaceuticals where specific interactions with biological targets are required. The presence of the fluorophenyl group also enhances its lipophilicity and metabolic stability, making it a versatile intermediate in drug design .

Properties

IUPAC Name

3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O/c10-7-4-2-1-3-6(7)9-11-8(5-14)12-13-9/h1-5H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXJUVKOAMPPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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